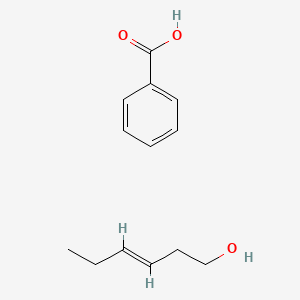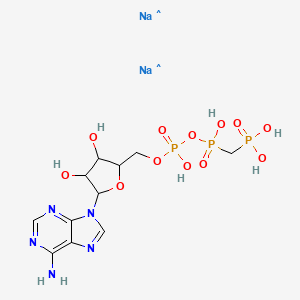
beta, gamma-Methyleneadenosine 5'-triphosphate disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt: is a nucleotide analog derived from adenosine triphosphate. It is known for its role as a selective agonist for P2X purinoceptors, which are a family of receptors involved in various physiological processes. This compound is often used in biochemical and physiological research due to its ability to mimic the effects of adenosine triphosphate while being resistant to enzymatic degradation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt typically involves the chemical modification of adenosine triphosphateThis can be achieved through a series of phosphorylation and methylene transfer reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .
化学反应分析
Types of Reactions: Beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It is relatively stable and does not easily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include various nucleophiles and electrophiles that target the phosphate groups. Reaction conditions typically involve aqueous solutions with controlled pH and temperature to maintain the stability of the compound .
Major Products: The major products formed from reactions involving beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt are often other nucleotide analogs or modified nucleotides that retain the methylene bridge between the beta and gamma phosphate groups .
科学研究应用
Chemistry: In chemistry, beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt is used as a tool to study the mechanisms of phosphorylation and dephosphorylation reactions. It serves as a stable analog of adenosine triphosphate, allowing researchers to investigate the role of phosphate groups in various chemical processes .
Biology: In biological research, this compound is used to study the function of P2X purinoceptors and other nucleotide-binding proteins. It helps in understanding the signaling pathways and physiological responses mediated by these receptors .
Medicine: In medicine, beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt is used in the development of therapeutic agents targeting purinergic signaling pathways. It is also used in diagnostic assays to measure the activity of enzymes involved in nucleotide metabolism .
Industry: In industrial applications, this compound is used in the production of nucleotide-based products and as a standard in analytical techniques such as high-performance liquid chromatography and mass spectrometry .
作用机制
Beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt exerts its effects by binding to P2X purinoceptors, which are ion channels activated by extracellular nucleotides. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and the influx of cations such as calcium and sodium. This triggers a cascade of intracellular signaling events that mediate various physiological responses .
相似化合物的比较
- Alpha, beta-Methyleneadenosine 5’-triphosphate lithium salt
- Adenosine 5’-triphosphate disodium salt hydrate
- Adenosine 5’-[gamma-thio]triphosphate tetralithium salt
Uniqueness: Beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt is unique due to the presence of a methylene bridge between the beta and gamma phosphate groups, which confers resistance to enzymatic degradation. This makes it a valuable tool in research applications where stability and prolonged activity are required .
属性
分子式 |
C11H18N5Na2O12P3 |
|---|---|
分子量 |
551.19 g/mol |
InChI |
InChI=1S/C11H18N5O12P3.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);; |
InChI 键 |
JLBWUYPVDVBNNV-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N.[Na].[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


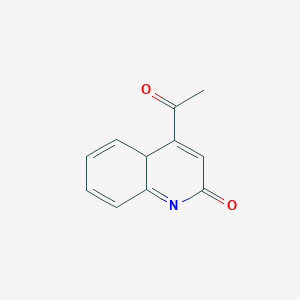
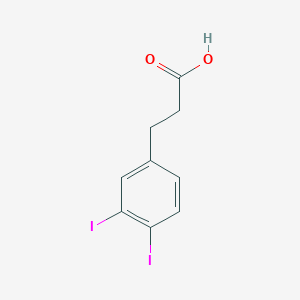
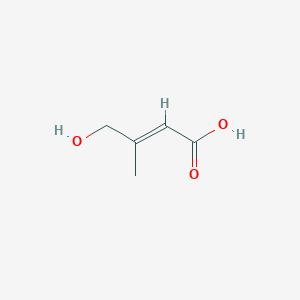
![3-Methylimidazo[1,5-a]pyridin-7-amine](/img/structure/B15131300.png)
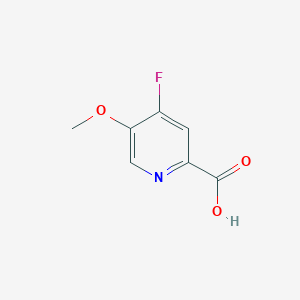

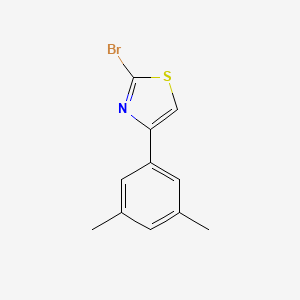
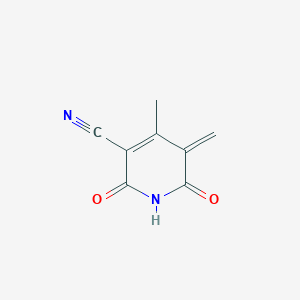

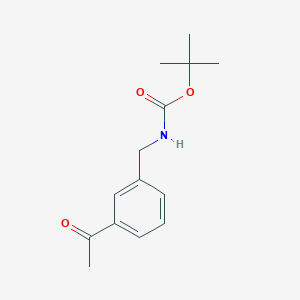
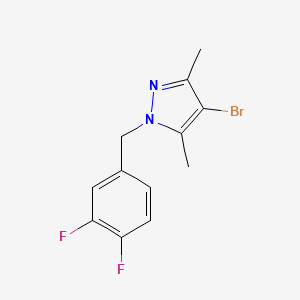
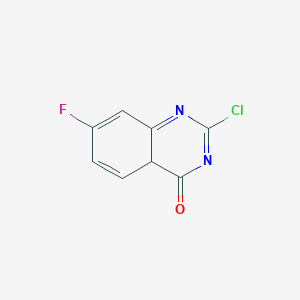
![(2S,3R)-2-amino-N-[(1S)-3-amino-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]carbamoyl]propyl]-3-hydroxy-butanamide](/img/structure/B15131345.png)
